(Z)-4-(N,N-bis(2-cyanoethyl)sulfamoyl)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(Z)-4-(N,N-bis(2-cyanoethyl)sulfamoyl)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide is a useful research compound. Its molecular formula is C24H25N5O6S3 and its molecular weight is 575.67. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Pharmacokinetics and Drug Distribution
The compound's pharmacokinetic properties were investigated in various animal models. For example, studies on similar compounds in rats revealed insights into systemic bioavailability, brain concentrations, and the relationship between the brain and plasma ratios, suggesting implications for crossing the blood-brain barrier and gastrointestinal membrane penetration (Yamada et al., 1990).
Therapeutic Potential and Disease Treatment
The compound's structural variants have been explored for their therapeutic potential, notably in the treatment of conditions such as type 2 diabetes. Derivatives have shown promising results in increasing glucose uptake and glucokinase activity, demonstrating potential as a glucokinase activator for managing type 2 diabetes (Park et al., 2014). Additionally, certain benzamide derivatives have been studied for their neuroleptic activity, hinting at possible applications in treating psychosis (Iwanami et al., 1981).
Anticonvulsant and Hypoglycemic Activities
Various derivatives of the compound have been synthesized and tested for anticonvulsant and hypoglycemic activities. For instance, 4-thiazolidinones bearing a sulfonamide group were examined for their anticonvulsant potential, with some compounds showing significant activity and being considered as leads for further investigation (Siddiqui et al., 2010). Analogues of glibenclamide were synthesized and evaluated for their hypoglycemic and hypolipidemic activities in rats, indicating the potential for enhanced receptor affinity or half-life, which could result in more lasting anti-hyperglycemic and anti-lipidemic activities (Ahmadi et al., 2014).
Properties
IUPAC Name |
4-[bis(2-cyanoethyl)sulfamoyl]-N-[3-(2-methoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5O6S3/c1-35-16-15-29-21-10-9-20(37(2,31)32)17-22(21)36-24(29)27-23(30)18-5-7-19(8-6-18)38(33,34)28(13-3-11-25)14-4-12-26/h5-10,17H,3-4,13-16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXWCUNIASRGIPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C2=C(C=C(C=C2)S(=O)(=O)C)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CCC#N)CCC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N5O6S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
575.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.